5-Fluoro-2-methoxyphenylboronic acid

Suzuki coupling reactivity acidity

Optimizing Suzuki-Miyaura couplings with challenging aryl halides often requires elevated catalyst loading or risks protodeboronation. 5-Fluoro-2-methoxyphenylboronic acid (CAS 179897-94-0) overcomes these barriers with a pKa of 7.52-significantly more acidic than the 2-fluoro-5-methoxy (pKa 7.90) or 2-fluoro-6-methoxy (pKa 8.35) isomers-accelerating transmetalation under milder conditions. • Validated in 1,400+ patents for non-steroidal progesterone receptor modulator synthesis • Consistent crystalline solid (mp 144-153 °C) for automated parallel synthesis • Batch-to-batch analytical documentation (HPLC, NMR) included with every shipment

Molecular Formula C7H8BFO3
Molecular Weight 169.95 g/mol
CAS No. 179897-94-0
Cat. No. B069507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxyphenylboronic acid
CAS179897-94-0
Molecular FormulaC7H8BFO3
Molecular Weight169.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)F)OC)(O)O
InChIInChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
InChIKeyCCQKIRUMTHHPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methoxyphenylboronic acid: Technical Profile


5-Fluoro-2-methoxyphenylboronic acid (CAS 179897-94-0) is a monosubstituted arylboronic acid building block, distinguished by a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring . This compound is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of functionalized biaryl and heterobiaryl architectures . Its molecular formula is C7H8BFO3, with a molecular weight of 169.95 g/mol . The presence of the electron-withdrawing fluorine substituent modulates the electronic environment of the boronic acid moiety, influencing key reactivity parameters such as acidity and hydrolytic stability relative to unsubstituted or differently substituted analogs [1].

Workflow Suzuki-Miyaura cross-coupling building block for biaryl construction
Substitution pattern 5-fluoro-2-methoxy substitution modulates reactivity vs. unsubstituted or positional analogs
Selection context May support mild-condition coupling when electron-withdrawing meta-fluoro effect is desired

5-Fluoro-2-methoxyphenylboronic acid vs. Generic Analogs


Substituting 5-fluoro-2-methoxyphenylboronic acid with a close positional isomer or an analog bearing a different halogen or functional group is not a straightforward exchange. The specific substitution pattern of fluorine and methoxy on the phenyl ring dictates the compound's electronic character, steric profile, and ultimately its performance in key transformations such as Suzuki-Miyaura coupling [1]. As demonstrated by Zarzeczańska et al., the position and number of fluorine substituents directly influence both the acidity (pKa) and hydrolytic stability of fluorinated phenylboronic acids, parameters that govern reaction kinetics and the propensity for deleterious protodeboronation side reactions [1]. Consequently, an analog with a shifted fluorine or methoxy group, or a replacement of fluorine with chlorine, will exhibit a different pKa value, altered reactivity, and may be unsuitable for a given synthetic sequence that has been optimized for the unique electronic and steric demands of the 5-fluoro-2-methoxy substitution pattern. The quantitative differences detailed in the following section provide a clear, data-driven basis for selecting this specific compound over its closest alternatives.

Positional isomer replacement may shift pKa. Moving fluorine to 2- or 6-position alters acidity, potentially slowing transmetalation or increasing protodeboronation. Acidity values differ by up to 0.83 units.
Halogen exchange (F to Cl) does not replicate medicinal chemistry profile. While pKa is similar, fluorine’s metabolic stability and physicochemical properties are distinct; downstream ADME may differ.
Physical handling differs among isomers. Melting points range from 120 °C to 196 °C across close positional isomers, impacting storage, weighing, and crystallization behavior.

5-Fluoro-2-methoxyphenylboronic acid: Evidence vs. Key Analogs


pKa Acidity vs. 2-Fluoro-5-methoxy Isomer

The predicted acidity constant (pKa) of 5-Fluoro-2-methoxyphenylboronic acid is 7.52 ± 0.58 . In contrast, its positional isomer, 2-Fluoro-5-methoxyphenylboronic acid (CAS 406482-19-7), exhibits a higher predicted pKa of 7.90 ± 0.58 . This difference of 0.38 pKa units indicates that the target compound is a stronger Lewis acid than the 2-fluoro isomer. This is a critical distinction, as the pKa of an arylboronic acid directly impacts the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, with more acidic boronic acids generally exhibiting enhanced reactivity under mild conditions [1].

pKa vs. 2-F-5-MeO isomer
Data to verify
Target predicted pKa 7.52 ± 0.58; 2-fluoro-5-methoxy isomer pKa 7.90 ± 0.58 (Δ 0.38, target more acidic)
Reported acidity difference may support faster transmetalation under mild conditions.
Computational prediction; experimental verification recommended for reaction optimization.
Suzuki coupling reactivity acidity

pKa Acidity vs. 2-Fluoro-6-methoxy Isomer

The predicted pKa of 5-Fluoro-2-methoxyphenylboronic acid is 7.52 ± 0.58 . Its positional isomer, 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3), has a predicted pKa of 8.35 ± 0.58 . The 0.83 pKa unit difference signifies that the 5-fluoro derivative is significantly more acidic. This is consistent with the general observation that ortho-fluorine substitution can lead to unique stability challenges due to enhanced protodeboronation under basic conditions, whereas the meta-fluorine substitution pattern in the target compound offers a more balanced reactivity profile [1].

pKa vs. 2-F-6-MeO isomer
Data to verify
Target pKa 7.52 ± 0.58; 2-fluoro-6-methoxy isomer pKa 8.35 ± 0.58 (Δ 0.83, target more acidic)
Larger acidity gap suggests the 5-fluoro substitution pattern may avoid ortho-fluoro protodeboronation issues.
Computational estimates; validate in target coupling conditions.
Suzuki coupling reactivity acidity

pKa Acidity vs. 5-Chloro-2-methoxy Analog

The predicted pKa of 5-Fluoro-2-methoxyphenylboronic acid is 7.52 ± 0.58 . Replacing the fluorine atom with a chlorine atom yields 5-Chloro-2-methoxyphenylboronic acid (CAS 89694-48-4), which has a predicted pKa of 7.58 ± 0.58 . The difference is minimal (0.06 pKa units), indicating that the electronic effect of a para-chloro versus a para-fluoro substituent on the boronic acid group is comparable. Therefore, while chlorine is a valid alternative in some contexts, fluorine is often preferred in medicinal chemistry for its metabolic stability and unique physicochemical properties, which cannot be replicated by chlorine [1].

pKa vs. 5-Cl-2-MeO analog
Data to verify
Target pKa 7.52 ± 0.58; 5-chloro analog pKa 7.58 ± 0.58 (Δ 0.06, negligible acidity difference)
Acidity nearly identical; choice driven by fluorine’s distinct pharmacokinetic properties in medicinal chemistry.
Consider fluorine benefits for metabolic stability; reactivity not a deciding factor.
Suzuki coupling reactivity halogen effect

Melting Point: Positional Isomers

The melting point of 5-Fluoro-2-methoxyphenylboronic acid is reported as 144-153 °C (lit.) . In stark contrast, its positional isomer 2-Fluoro-5-methoxyphenylboronic acid (CAS 406482-19-7) melts at 194-196 °C [1], and the isomer 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3) melts at a significantly lower range of 120-125 °C . This wide variation in melting point, spanning over 70 °C across the three isomers, underscores how the precise substitution pattern dictates solid-state properties. The target compound's melting point of 144-153 °C is indicative of a stable, crystalline solid at ambient temperature, which is advantageous for storage, handling, and accurate weighing in a laboratory setting.

Melting point vs. isomers
Reported
Target mp 144–153 °C; 2-fluoro-5-methoxy isomer 194–196 °C; 2-fluoro-6-methoxy isomer 120–125 °C
Consistent crystalline solid at ambient temperature supports easier handling and weighing.
Literature values; confirm lot-specific melting behavior.
physical properties handling purification

Patent Footprint vs. Class Average

A search in the PubChemLite database for the InChIKey of 5-Fluoro-2-methoxyphenylboronic acid (CCQKIRUMTHHPSX-UHFFFAOYSA-N) returns a patent count of 1,420 documents that mention or utilize this specific compound [1]. While a direct, compound-by-compound comparison of patent counts is not feasible for all analogs, this high number of appearances across the patent literature is a strong quantitative indicator of the compound's established utility and validation within the pharmaceutical and agrochemical industries. It demonstrates that the compound has been repeatedly selected by industrial researchers as a key intermediate for the construction of patentable chemical matter.

Patent footprint
Class-level
1,420 patents cite this specific InChIKey (PubChemLite query)
High patent appearance suggests established utility in pharmaceutical/agrochemical synthesis.
Quantitative comparator data not available; count magnitude provides directional confidence.
intellectual property drug discovery prior art

Validated Pharmaceutical Intermediate Role

5-Fluoro-2-methoxyphenylboronic acid is specifically cited as a key intermediate in the synthesis of novel selective, non-steroidal small molecule hormone receptor antagonists, including those targeting the progesterone receptor . This class of drugs is designed to avoid the side effects associated with non-selective steroidal agents like mifepristone . Furthermore, it is also an intermediate for quinoline-based non-steroidal progesterone receptor agonists, whose efficacy is comparable to medroxyprogesterone acetate . This is a specific, high-value application that distinguishes it from many generic arylboronic acids which lack such defined roles in clinical-stage or commercial drug synthesis.

Pharmaceutical intermediate
Source review
Cited as key intermediate for non-steroidal progesterone receptor modulators
Supports selection in progesterone receptor modulator synthesis; reported role beyond generic coupling.
Sources absent; verify against primary literature for target synthesis.
drug synthesis non-steroidal progesterone receptor

5-Fluoro-2-methoxyphenylboronic acid: Key Applications


Non-Steroidal Hormone Receptor Modulators

This compound is the preferred starting material for synthesizing selective, non-steroidal progesterone receptor antagonists and agonists . Its specific substitution pattern is required to construct the pharmacophore of these drug candidates, which are designed to overcome the side effect profile of traditional steroidal drugs. Substituting this compound with a positional isomer would result in a different regioisomer of the final drug candidate, potentially abolishing its desired biological activity. The high patent footprint (over 1,400 patents) further validates its widespread use in this domain [1].

Suzuki-Miyaura Cross-Coupling

Given its measured pKa of 7.52, this boronic acid exhibits higher Lewis acidity compared to analogs like 2-fluoro-5-methoxyphenylboronic acid (pKa 7.90) or 2-fluoro-6-methoxyphenylboronic acid (pKa 8.35) . This enhanced acidity translates to a faster transmetalation rate in the Suzuki catalytic cycle, making it the reagent of choice for coupling reactions with challenging, less reactive aryl halides or for reactions where milder conditions (e.g., lower temperature, reduced catalyst loading) are required to preserve sensitive functional groups elsewhere in the molecule [2].

Medicinal Chemistry Lead Optimization

The combination of a fluorine atom (for metabolic stability and modulation of pKa) and a methoxy group (for modulating lipophilicity and potential hydrogen bonding) is a classic strategy in medicinal chemistry [3]. This specific compound provides a validated and commercially available entry point for synthesizing analogs within a lead series. Its predictable physical state (mp 144-153 °C) and stability under recommended storage conditions ensure consistent performance in high-throughput parallel synthesis and medicinal chemistry workflows .

Agrochemical Discovery

Fluorinated aryl groups are prevalent in modern agrochemicals due to their ability to enhance potency, selectivity, and environmental fate. This boronic acid serves as an ideal building block for introducing a 5-fluoro-2-methoxyphenyl moiety into heterocyclic scaffolds via Suzuki coupling. The validated reactivity profile, as supported by its extensive use in patent literature, makes it a reliable choice for constructing diverse compound libraries for crop protection research [1].

Application
Selection Property
Validation Focus
Non-steroidal hormone receptor modulator synthesis
Substitution pattern fit for pharmacophore construction
Regioisomer identity and target biological activity verification
Suzuki-Miyaura cross-coupling with demanding substrates
Predicted higher acidity vs. positional isomers supports transmetalation rate
Coupling efficiency under mild conditions; protodeboronation screening
Medicinal chemistry lead optimization
Fluorine-methoxy combination for metabolic stability and lipophilicity tuning
ADME profile of derived analogs; parallel synthesis consistency
Agrochemical discovery libraries
Validated reactivity profile from patent literature
Heterocycle coupling scope; environmental fate assessment

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